molecular formula C17H20ClN7 B6472129 5-chloro-6-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile CAS No. 2640885-69-2

5-chloro-6-{4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}pyridine-3-carbonitrile

Cat. No.: B6472129
CAS No.: 2640885-69-2
M. Wt: 357.8 g/mol
InChI Key: XHKYRMPUOQVQDR-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a piperazine ring, and a pyrimidine ring. The presence of these rings suggests that this compound could potentially have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyridine and pyrimidine rings, the introduction of the chloro group, and the formation of the piperazine ring. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, is quite complex. It includes a pyridine ring (a six-membered ring with one nitrogen atom), a piperazine ring (a six-membered ring with two nitrogen atoms), and a pyrimidine ring (a six-membered ring with two nitrogen atoms). The presence of these rings and the various substituents on them would likely give this compound interesting chemical and physical properties .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its exact structure and the conditions under which it is used. The presence of the chloro group suggests that it could potentially undergo substitution reactions, while the presence of the nitrogen atoms in the rings could potentially make it a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. These could include its melting point, boiling point, solubility in various solvents, and its reactivity with various reagents .

Mechanism of Action

The mechanism of action of this compound would depend on its exact structure and the biological system in which it is used. Given its complex structure, it could potentially interact with a variety of biological targets .

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and the conditions under which it is used. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further studies to elucidate its physical and chemical properties, investigations into its potential biological activities, and the development of synthetic routes for its preparation .

Properties

IUPAC Name

5-chloro-6-[4-[4-(dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN7/c1-12-8-15(23(2)3)22-17(21-12)25-6-4-24(5-7-25)16-14(18)9-13(10-19)11-20-16/h8-9,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHKYRMPUOQVQDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C3=C(C=C(C=N3)C#N)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN7
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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